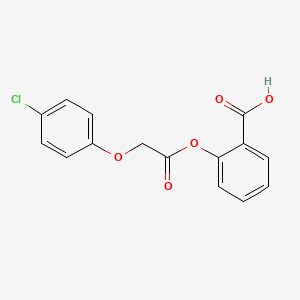
Salicylic acid, (p-chlorophenoxy)acetate
描述
Salicylic acid, (p-chlorophenoxy)acetate, is a synthetic derivative of salicylic acid, characterized by the esterification of its hydroxyl group with a (p-chlorophenoxy)acetic acid moiety. This modification may position the compound for specialized applications, such as agrochemicals or pharmaceuticals, where halogenated aromatic groups are often employed to enhance bioactivity or environmental persistence .
属性
CAS 编号 |
2225-15-2 |
|---|---|
分子式 |
C15H11ClO5 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenoxy)acetyl]oxybenzoic acid |
InChI |
InChI=1S/C15H11ClO5/c16-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
InChI 键 |
YLORRFCYNICFMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (p-chlorophenoxy)acetate typically involves the esterification of salicylic acid with p-chlorophenoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in a controlled environment to optimize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Salicylic acid, (p-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
Salicylic acid, (p-chlorophenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in plant growth regulation and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin conditions and inflammatory diseases.
Industry: It is used in the formulation of various industrial products, including herbicides and plant growth regulators.
作用机制
The mechanism of action of salicylic acid, (p-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in inflammatory responses or by influencing signaling pathways related to cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Comparison with Structurally Similar Salicylate Derivatives
The following table and analysis compare salicylic acid, (p-chlorophenoxy)acetate, with key analogues based on molecular structure, substituents, physicochemical properties, and applications.
Key Structural and Functional Insights:
Substituent Effects on Reactivity and Solubility: Halogenated Groups: The dichloroacetyl group in CID 77085 and the (p-chlorophenoxy) group in the target compound likely enhance electrophilicity and lipophilicity, making them reactive intermediates or candidates for agrochemicals. However, chlorine substituents increase toxicity risks, as seen with sodium chloroacetate’s hazards . Sulfonic Acid Group: Sulfosalicylic acid’s -SO₃H group confers high water solubility and acidity, enabling applications in analytical chemistry (e.g., protein denaturation) and catalysis . Acetyl Group: Aspirin’s acetyl group reduces gastric irritation compared to salicylic acid but introduces hydrolysis susceptibility .
Pharmacological and Industrial Applications: Halogenated Derivatives: Chlorinated salicylates may exhibit enhanced antimicrobial or herbicidal activity due to increased membrane permeability and stability. For example, phenoxyacetic acid derivatives are precursors to herbicides like 2,4-D . Sulfonated Derivatives: Sulfosalicylic acid’s strong acidity and chelating properties make it valuable in metal ion detection and polymer synthesis .
Safety and Regulatory Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


